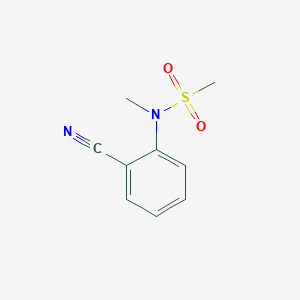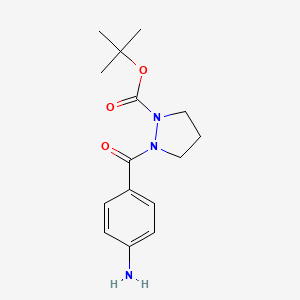
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate
概要
説明
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H25N3O3 It is characterized by the presence of a tert-butyl ester group, an aminobenzoyl moiety, and a pyrazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate typically involves the reaction of tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under mild conditions to prevent the decomposition of the ester group.
Industrial Production Methods
Industrial production of tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled reduction of the nitro group to the amino group, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, modulating biological processes.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate: Similar structure but with a nitro group instead of an amino group.
Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate: Contains a diazepane ring instead of a pyrazolidine ring.
Uniqueness
Tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-4-9-17(18)13(19)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXFOTVSFZFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178167 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-42-1 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
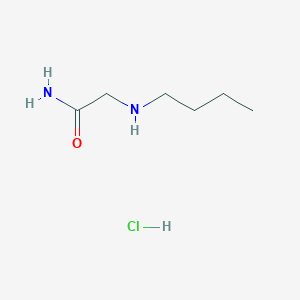
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

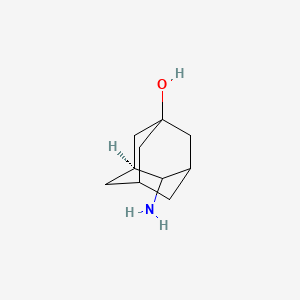

![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)
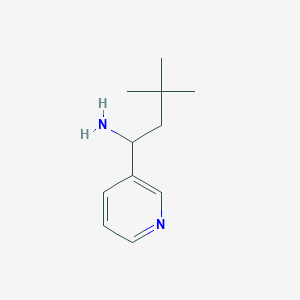
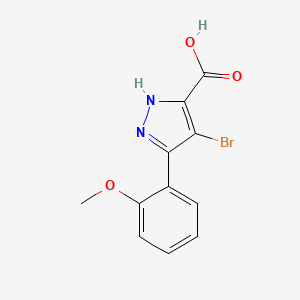
![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)
![4-[2-(Furan-2-yl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)
